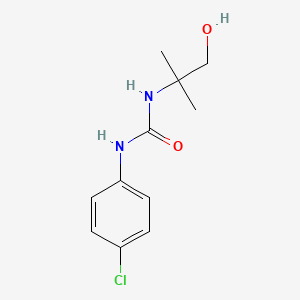

![molecular formula C15H14N2O B2876460 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile CAS No. 1016525-01-1](/img/structure/B2876460.png)

2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile” is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 . It is typically stored at room temperature and appears as a powder .

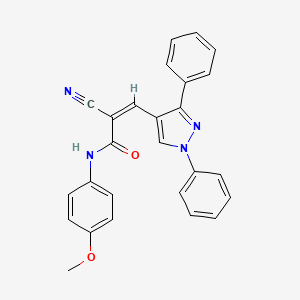

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central acetonitrile group attached to a phenyl ring, which is further connected to a methoxyphenyl group and an aminophenyl group . The InChI code for this compound is 1S/C15H14N2O/c16-10-9-12-5-7-14 (8-6-12)18-11-13-3-1-2-4-15 (13)17/h1-8H,9,11,17H2 .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 238.29 .Applications De Recherche Scientifique

Synthesis and Characterization

The compound "2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile" and its derivatives have been subjects of synthesis and characterization studies. For instance, research has focused on the development of new synthetic routes for acetonitrile derivatives, optimizing reaction conditions, and investigating the effects of sonication on reaction kinetics. These studies highlight the importance of understanding the physical and chemical properties of acetonitrile-based compounds for their potential applications in various fields of chemistry (Tuulmets et al., 2014).

Material Science and Organic Chemistry Applications

Acetonitrile derivatives have shown promise in material science and organic chemistry, including their use as intermediates in the synthesis of complex organic molecules and materials. The exploration of helix-helix interactions and the formation of heterochiral sheets highlight the structural versatility and potential for creating novel materials with specific optical or electronic properties (Stefankiewicz et al., 2011).

Quantum Chemistry and Computational Studies

Computational studies have provided insight into the electronic structure, reactivity, and potential applications of acetonitrile derivatives in corrosion inhibition and as ligands for metal ions. These studies utilize quantum chemical calculations to predict the behavior of these compounds in various environments, aiding in the design of materials with desired properties (Verma et al., 2015).

Spectrofluorometric Characterization and Antibacterial Activity

Research into the spectrofluorometric characterization and antibacterial activity of heterocyclic compounds derived from acetonitrile demonstrates their potential in biomedical applications. Studies have shown that certain acetonitrile derivatives exhibit significant antibacterial properties, making them candidates for further investigation in drug discovery and development (Khan, 2017).

Corrosion Inhibition

Acetonitrile derivatives have been studied for their potential as corrosion inhibitors, offering insights into their protective mechanisms on metal surfaces. The evaluation of their efficiency and mechanism of action contributes to the development of new materials for protecting metals from corrosion, with implications for industrial applications (Verma et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[4-[(2-aminophenyl)methoxy]phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSJZURABXHAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)

![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)

![(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2876388.png)